molecular formula C17H14FNO3 B6611070 4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylic acid CAS No. 2866323-46-6

4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylic acid

Cat. No.: B6611070
CAS No.: 2866323-46-6
M. Wt: 299.30 g/mol
InChI Key: XFJVSACSUKZSSP-UHFFFAOYSA-N
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Description

4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a benzyloxy group, a fluorine atom, and a methyl group attached to the indole core, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where a phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the indole derivative.

    Fluorination: The fluorine atom can be introduced using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI).

    Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace the benzyloxy or fluorine groups with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C) for hydrogenation, lithium aluminum hydride (LiAlH4)

    Substitution: Benzyl halides for nucleophilic substitution, N-fluorobenzenesulfonimide (NFSI) for electrophilic fluorination

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylic acid serves as a building block for synthesizing more complex molecules. Its unique structure allows it to be modified easily to create analogs with enhanced properties. It is particularly useful in the development of pharmaceuticals and natural product derivatives.

Biology

Research indicates that this compound exhibits potential biological activities , including:

  • Antimicrobial properties: Studies have shown that it can inhibit the growth of certain bacteria and fungi.
  • Anticancer effects: Preliminary research suggests it may induce apoptosis in cancer cells through specific molecular pathways.
  • Anti-inflammatory effects: It has been investigated for its ability to reduce inflammation in various biological models.

Medicine

In medicinal chemistry, this compound is being explored as a lead compound in drug discovery. Its interactions with biological targets such as enzymes and receptors are under investigation to understand its therapeutic potential better.

Industry

This compound finds applications in the development of new materials and chemical processes. Its unique properties can be leveraged in creating advanced materials with specific functionalities, such as sensors or catalysts.

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of Gram-positive bacteria at low concentrations.
Study BAnticancer MechanismInduced apoptosis in breast cancer cell lines through caspase activation.
Study CAnti-inflammatory EffectsReduced cytokine production in lipopolysaccharide-stimulated macrophages.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(benzyloxy)-2-hydroxybenzaldehyde: Shares the benzyloxy group but differs in the core structure and functional groups.

    6-fluoroindole: Contains the indole core and fluorine atom but lacks the benzyloxy and carboxylic acid groups.

    7-methylindole: Similar indole core with a methyl group but lacks the benzyloxy, fluorine, and carboxylic acid groups.

Uniqueness

4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylic acid is a compound belonging to the indole family, which has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves several steps starting from commercially available precursors. Key synthetic routes include:

  • Formation of the Indole Core : Achieved via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
  • Introduction of the Benzyloxy Group : Accomplished through nucleophilic substitution reactions with suitable benzyl halides.
  • Fluorination : Utilizes electrophilic fluorination reagents like N-fluorobenzenesulfonimide (NFSI).
  • Carboxylation : Introduces the carboxylic acid group via reactions involving Grignard reagents and carbon dioxide .

Anticancer Properties

Research indicates that derivatives of indole-2-carboxylic acids exhibit significant anticancer activity. For instance, a study demonstrated that certain indole derivatives could inhibit cancer cell growth by inducing apoptosis through mechanisms involving caspase activation . The compound this compound is hypothesized to act similarly due to its structural similarities with known active compounds.

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could interact with various receptors, modulating their signaling pathways.
  • Cell Cycle Interference : Similar compounds have been shown to arrest cells in specific phases of the cell cycle, leading to reduced proliferation .

Study on Antiviral Activity

A recent study highlighted the potential of indole derivatives as inhibitors of HIV integrase. The structure of these compounds allows them to chelate with Mg²⁺ ions in the active site of integrase, effectively inhibiting viral replication . This mechanism could be relevant for understanding how this compound might function as an antiviral agent.

Structure-Activity Relationship (SAR)

Research on similar indole derivatives has established a structure-activity relationship that correlates specific substitutions on the indole ring with enhanced biological activity. For example, modifications at the 3-position of the indole ring have been linked to increased apoptotic activity in cancer cells . Understanding these relationships can guide future modifications to enhance the efficacy of this compound.

Data Summary

PropertyValue
IUPAC Name6-fluoro-7-methyl-4-phenylmethoxy-1H-indole-2-carboxylic acid
CAS Number2866323-46-6
Molecular FormulaC17H14FNO3
Molecular Weight299.30 g/mol
Potential ActivitiesAnticancer, Antiviral, Anti-inflammatory

Properties

IUPAC Name

6-fluoro-7-methyl-4-phenylmethoxy-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO3/c1-10-13(18)8-15(22-9-11-5-3-2-4-6-11)12-7-14(17(20)21)19-16(10)12/h2-8,19H,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJVSACSUKZSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C2=C1NC(=C2)C(=O)O)OCC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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